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Compound Name: O-Methyl-D-tyrosine

Cat. No.: B1149016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Radiolabeled amino acids are crucial imaging agents in Positron Emission Tomography (PET)

for oncology, neurology, and cardiology. O-Methyl-D-tyrosine, when labeled with a positron-

emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), serves as a valuable tracer

for studying amino acid transport and metabolism. Unlike their L-isomers, D-amino acids are

generally not incorporated into proteins, which can result in lower background signals and

improved tumor-to-background contrast in imaging studies.[1][2] This document provides

detailed protocols for the radiolabeling of O-Methyl-D-tyrosine with both ¹¹C and ¹⁸F.

Radiolabeling Strategies
The two primary strategies for radiolabeling O-Methyl-D-tyrosine are:

¹¹C-Methylation: Introduction of a radioactive methyl group ([¹¹C]CH₃) onto the phenolic

oxygen of a suitable D-tyrosine precursor.

¹⁸F-Fluoroalkylation: Attachment of an ¹⁸F-labeled alkyl group, most commonly a fluoroethyl

group ([¹⁸F]FCH₂CH₂-), to the phenolic oxygen of D-tyrosine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1149016?utm_src=pdf-interest
https://www.benchchem.com/product/b1149016?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9935078/
https://pubmed.ncbi.nlm.nih.gov/19324275/
https://www.benchchem.com/product/b1149016?utm_src=pdf-body
https://www.benchchem.com/product/b1149016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: [¹¹C]O-Methyl-D-tyrosine ([¹¹C]OMDT)
Synthesis via ¹¹C-Methylation
This protocol is adapted from established methods for the ¹¹C-methylation of similar molecules,

such as L-tyrosine and other compounds with reactive hydroxyl groups.[3][4]

Experimental Protocol
Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):

[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction.

The [¹¹C]CO₂ is converted to [¹¹C]CH₃I using a two-step "wet" method involving reduction

with LiAlH₄ to form [¹¹C]methanol, followed by reaction with hydroiodic acid, or via a gas-

phase method using H₂/Ni catalyst followed by reaction with I₂.

Radiolabeling Reaction:

Dissolve the precursor, N-protected D-tyrosine (e.g., N-Boc-D-tyrosine), in a suitable

solvent such as DMF or DMSO.

Add a base (e.g., NaOH, K₂CO₃, or tetrabutylammonium hydroxide) to deprotonate the

phenolic hydroxyl group.

Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature

(typically 80-120°C).

Allow the reaction to proceed for 5-10 minutes.

Deprotection:

After the labeling reaction, add an acid (e.g., HCl or TFA) to remove the N-protecting

group.

Heat the mixture (typically 100-130°C) for 5-10 minutes.

Purification:
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Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC)

on a semi-preparative C18 column.

The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and

an organic modifier (e.g., acetonitrile or ethanol).

Collect the fraction corresponding to [¹¹C]O-Methyl-D-tyrosine.

Formulation:

Remove the HPLC solvent under reduced pressure.

Reconstitute the final product in a sterile, pyrogen-free physiological saline solution, ready

for injection.

Quantitative Data
Parameter Typical Value Reference

Radiochemical Yield (decay-

corrected)
12-20% [3]

Radiochemical Purity >98%

Synthesis Time 45-50 minutes

Molar Activity >37 GBq/µmol

Protocol 2: O-(2-[¹⁸F]fluoroethyl)-D-tyrosine (D-
[¹⁸F]FET) Synthesis
This protocol details a two-step nucleophilic substitution method for the synthesis of D-

[¹⁸F]FET, a widely used analog.

Experimental Protocol
Production of [¹⁸F]Fluoride:

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched

[¹⁸O]H₂O.
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The [¹⁸F]F⁻ is trapped on an anion exchange cartridge (e.g., QMA).

Synthesis of [¹⁸F]Fluoroethyl Tosylate:

Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of a phase-

transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

Azeotropically dry the [¹⁸F]F⁻/Kryptofix complex.

Add ethylene-1,2-ditosylate to the dried complex and heat at 80-100°C for 5-10 minutes to

produce [¹⁸F]fluoroethyl tosylate.

Purify the intermediate [¹⁸F]fluoroethyl tosylate by passing it through a silica gel cartridge.

Radiolabeling Reaction:

Dissolve the N-protected D-tyrosine precursor (e.g., N-Trityl-D-tyrosine tert-butyl ester) in

a suitable solvent like acetonitrile.

Add a base (e.g., tetrabutylammonium hydroxide) to the precursor solution.

Add the purified [¹⁸F]fluoroethyl tosylate to the reaction mixture and heat at 100-120°C for

10-15 minutes.

Deprotection:

Evaporate the solvent and add a strong acid (e.g., 1 M HCl) to the residue.

Heat the mixture at 120-130°C for 10-15 minutes to remove both the N-trityl and tert-butyl

ester protecting groups.

Purification:

The final product can be purified either by semi-preparative HPLC, similar to the ¹¹C-

protocol, or by solid-phase extraction (SPE) using a combination of cartridges (e.g., SCX

and HR-X).

Formulation:
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If HPLC is used, evaporate the solvent and reformulate in physiological saline.

If SPE is used, the final product is eluted from the last cartridge in a suitable buffer and

sterile filtered.

Quantitative Data
Parameter

Typical Value
(HPLC)

Typical Value (SPE) Reference

Radiochemical Yield

(decay-corrected)
35-55% 30-55%

Radiochemical Purity >99% >97%

Synthesis Time 75-85 minutes 70-80 minutes

Molar Activity 340-464 GBq/µmol
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Caption: Workflow for the synthesis of [¹¹C]O-Methyl-D-tyrosine.
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Caption: Workflow for the synthesis of O-(2-[¹⁸F]fluoroethyl)-D-tyrosine.
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Caption: Cellular uptake mechanism of radiolabeled O-Methyl-D-tyrosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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